7-(3,4-dihydroxy-2,5-dimethoxyphenyl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
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Overview
Description
“7-(3,4-DIHYDROXY-2,5-DIMETHOXYPHENYL)-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE” is a complex organic compound that belongs to the class of thiazolopyridines. Compounds in this class are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(3,4-DIHYDROXY-2,5-DIMETHOXYPHENYL)-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE” typically involves multi-step organic reactions. Common starting materials might include substituted phenols and thiazoles. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s formation.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include using continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the dihydroxy and methoxy groups.
Reduction: Reduction reactions might target the thiazole ring or the pyridine moiety.
Substitution: Substitution reactions could occur at various positions on the aromatic rings or the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, it could be studied for its potential effects on cellular processes, enzyme inhibition, or as a probe in biochemical assays.
Medicine
In medicine, the compound might be investigated for its therapeutic potential, such as anti-inflammatory, anti-cancer, or neuroprotective effects.
Industry
Industrially, it could be used in the development of new materials, pharmaceuticals, or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action for “7-(3,4-DIHYDROXY-2,5-DIMETHOXYPHENYL)-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE” would involve its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pathways involved might include modulation of signaling cascades, inhibition of enzyme activity, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyridines: Other compounds in this class might include thiazolopyridine derivatives with different substituents.
Phenolic Compounds: Compounds with similar phenolic structures, such as catechols or methoxyphenols.
Uniqueness
The uniqueness of “7-(3,4-DIHYDROXY-2,5-DIMETHOXYPHENYL)-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE” lies in its specific substitution pattern and the combination of functional groups, which might confer unique biological activities or chemical reactivity.
Properties
Molecular Formula |
C15H17N3O5S |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
7-(3,4-dihydroxy-2,5-dimethoxyphenyl)-2-(methylamino)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C15H17N3O5S/c1-16-15-18-14-13(24-15)7(5-9(19)17-14)6-4-8(22-2)10(20)11(21)12(6)23-3/h4,7,20-21H,5H2,1-3H3,(H,16,18)(H,17,19) |
InChI Key |
NVBZOTYIUIVUSQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=C(S1)C(CC(=O)N2)C3=CC(=C(C(=C3OC)O)O)OC |
Origin of Product |
United States |
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